molecular formula C21H26O7S2 B8087331 Praeruptorin A

Praeruptorin A

Cat. No.: B8087331
M. Wt: 454.6 g/mol
InChI Key: RENRATQEBWXSQU-IZQRIFFKSA-N
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Description

Praeruptorin A is a complex organic compound that belongs to the class of pyranochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Praeruptorin A typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including cyclization, oxidation, and esterification. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of such compounds is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Praeruptorin A can undergo various chemical reactions including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breaking down into simpler compounds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while hydrolysis may produce simpler organic acids or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Praeruptorin A is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s biological activities are explored for therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound may be used as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of Praeruptorin A involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Praeruptorin A include other pyranochromenes and related heterocyclic compounds. Examples include:

  • Pyrano[2,3-f]chromen-2-one derivatives
  • Flavonoids
  • Coumarins

Uniqueness

What sets this compound apart is its unique structural features and specific functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate;sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7.2H2S/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16;;/h6-10,18-19H,1-5H3;2*1H2/b11-6-;;/t18-,19-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRATQEBWXSQU-IZQRIFFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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